Ethoxy-(phosphonatoamino)phosphinate
Description
Ethoxy-(phosphonatoamino)phosphinate is a structurally complex organophosphorus compound characterized by the presence of both phosphinate (P=O with one alkyl/aryl group) and phosphonatoamino (P–N–PO₃) functional groups. Its molecular structure includes an ethoxy substituent, which contributes to its stability and reactivity profile. This compound is notably utilized as a component of non-hydrolyzable GTP analogs, such as GppNHp, which are critical in biochemical studies of GTPase signaling pathways . The synthesis of such compounds often involves selective phosphorylation and substitution reactions, as seen in methodologies employing oxalyl chloride and dichloromethane (DCM) for intermediate phosphonochloridate formation .
Properties
CAS No. |
61909-24-8 |
|---|---|
Molecular Formula |
C2H6NO6P2-3 |
Molecular Weight |
202.02 g/mol |
IUPAC Name |
ethoxy-(phosphonatoamino)phosphinate |
InChI |
InChI=1S/C2H9NO6P2/c1-2-9-11(7,8)3-10(4,5)6/h2H2,1H3,(H4,3,4,5,6,7,8)/p-3 |
InChI Key |
SKSOJWVVKPEOKP-UHFFFAOYSA-K |
Canonical SMILES |
CCOP(=O)(NP(=O)([O-])[O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethoxy-(phosphonatoamino)phosphinate typically involves the reaction of ethoxyphosphonic dichloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Ethoxyphosphonic dichloride+Amine→this compound+By-products
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Ethoxy-(phosphonatoamino)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.
Scientific Research Applications
Ethoxy-(phosphonatoamino)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a bioisostere in drug design.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethoxy-(phosphonatoamino)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phosphinate vs. Phosphonate Derivatives
Organophosphinates (e.g., Ethoxy-(phosphonatoamino)phosphinate) and phosphonates differ in oxidation states: phosphinates contain phosphorus in the +3 oxidation state, while phosphonates are in the +5 state. This distinction influences their chemical reactivity and applications. For example:
- Phosphinates (e.g., DOPO): Exhibit higher thermal stability and are widely used as flame retardants due to their ability to scavenge free radicals .
- Phosphonates (e.g., BP, BPPO): Often demonstrate superior hydrolytic stability and are employed in water treatment and catalysis .
This compound’s hybrid structure allows it to bridge properties of both classes, enabling unique applications in biochemistry.
Table 1: Key Structural and Functional Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
